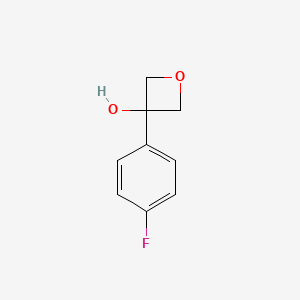

3-(4-Fluorophenyl)oxetan-3-ol

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHFJBKJNLSAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-(4-Fluorophenyl)oxetan-3-ol (CAS 1379812-16-4)

Executive Summary

3-(4-Fluorophenyl)oxetan-3-ol represents a high-value structural motif in modern medicinal chemistry, specifically designed to address the "lipophilicity-solubility" paradox. As a 3,3-disubstituted oxetane, this molecule serves as a superior bioisostere for the gem-dimethyl group (

By incorporating the polar, four-membered oxetane ring, researchers can lower the lipophilicity (

Physicochemical Profile & Structural Logic[1]

The strategic value of CAS 1379812-16-4 lies in its ability to modulate physicochemical properties without altering the overall vector of the pharmacophore.

Core Data Table

| Property | Value / Description |

| CAS Number | 1379812-16-4 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 168.17 g/mol |

| H-Bond Donors | 1 (Tertiary Alcohol) |

| H-Bond Acceptors | 2 (Oxetane Oxygen + Alcohol Oxygen) |

| Predicted LogP | ~1.2 (vs. ~2.5 for the gem-dimethyl analog) |

| Key Pharmacophore | 4-Fluorophenyl (Metabolic blocker) + Oxetane (Solubility enhancer) |

The "Oxetane Effect"

Replacing a gem-dimethyl group with an oxetane ring typically reduces the calculated LogP (cLogP) by approximately 1.0 unit. This is attributed to the high dipole moment of the oxetane ring and the exposed oxygen atom, which acts as a weak hydrogen bond acceptor.

-

Gem-Dimethyl Analog: High lipophilicity, potential metabolic liability at methyl groups.

-

Oxetane Analog (Target): Lower lipophilicity, metabolically stable ring, improved aqueous solubility.[1]

Synthetic Methodology

The synthesis of this compound relies on the nucleophilic addition of an organometallic reagent to oxetan-3-one . This reaction requires strict kinetic control to prevent ring-opening or polymerization of the strained oxetane system.

Reaction Pathway

The standard protocol involves the addition of 4-fluorophenylmagnesium bromide (Grignard reagent) to oxetan-3-one in anhydrous THF or Diethyl Ether.

Detailed Protocol

Note: All steps must be performed under an inert atmosphere (

Reagents:

-

Oxetan-3-one (Commercial or freshly prepared).

-

4-Fluorophenylmagnesium bromide (1.0 M in THF).

-

Anhydrous THF.

-

Saturated aqueous Ammonium Chloride (

).

Step-by-Step Workflow:

-

Preparation: Charge a 3-neck round-bottom flask with oxetan-3-one (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents the Grignard reagent from acting as a base and causing ring-opening elimination.

-

Addition: Add 4-fluorophenylmagnesium bromide (1.2 equiv) dropwise via syringe pump or addition funnel over 30 minutes. Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

-

Quench: Quench the reaction carefully at 0°C with saturated aqueous

. Do not use strong acids (e.g., HCl), as the oxetane ring is acid-sensitive. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 10-40% EtOAc).

-

Note: The product is a polar alcohol; ensure the column is flushed adequately.

-

Visualization: Synthetic Workflow

Figure 1: Synthetic workflow for the Grignard addition to oxetan-3-one, highlighting critical temperature control points.

Strategic Application in Drug Design

The this compound moiety is not just a passive scaffold; it is a functional tool for Lead Optimization.

The Metabolic Blockade

The 4-fluorophenyl group is a classic bioisostere for a phenyl group. The fluorine atom at the para position blocks Cytochrome P450-mediated hydroxylation (metabolic soft spot), significantly extending the half-life (

The Solubilizing Module

When a drug candidate suffers from high lipophilicity (LogP > 3) and poor solubility, replacing a gem-dimethyl linker or a cyclohexyl group with the 3,3-disubstituted oxetane can rescue the series.

-

Conformational Control: The oxetane ring is puckered, providing a distinct 3D vector compared to the flat carbonyl or the flexible gem-dimethyl group.

-

Hydrogen Bonding: The oxetane oxygen can accept hydrogen bonds from water, improving solvation energy.

Visualization: Lead Optimization Logic

Figure 2: Decision logic for selecting the fluorinated oxetane scaffold over traditional alkyl linkers during lead optimization.

Handling, Stability, and QC

Stability Profile

While 3,3-disubstituted oxetanes are more stable than their mono-substituted counterparts, they remain sensitive to acidic environments.

-

Acid Stability: Susceptible to ring opening in strong aqueous acids (e.g., 1M HCl) to form the corresponding 1,3-diol.

-

Base Stability: Generally stable to basic conditions (e.g., NaOH, carbonates).

-

Thermal Stability: Stable at standard laboratory temperatures; however, distillation should be avoided.

Quality Control (NMR Validation)

To validate the synthesis of CAS 1379812-16-4, look for these diagnostic NMR signals:

-

NMR: The oxetane methylene protons (

- NMR: A single distinct peak around -110 to -120 ppm confirms the presence of the fluorine atom on the aromatic ring.

References

-

Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5] Angewandte Chemie International Edition.

-

Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

-

Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews.

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters.

-

Barnes-Seeman, D. (2012). "The Role of Oxetanes in Medicinal Chemistry." Drug Discovery Today.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

The Oxetane Ring: A Modern Bioisostere for Next-Generation Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of molecular fragments, or bioisosterism, is a cornerstone of modern medicinal chemistry, enabling the optimization of drug candidates' pharmacological and pharmacokinetic profiles. Among the emerging bioisosteres, the oxetane ring has garnered significant attention for its unique combination of properties. This guide provides a comprehensive technical overview of oxetanes as bioisosteres, delving into their profound impact on the physicochemical properties of molecules, their synthesis, and their successful application in drug discovery. We will explore the causal relationships behind the observed improvements in aqueous solubility, metabolic stability, and target engagement, supported by quantitative data and detailed experimental protocols. This document serves as a practical resource for scientists seeking to leverage the oxetane motif in the design of novel therapeutics.

The Rise of the Oxetane Bioisostere: Beyond a Simple Cycloalkane Analogue

Bioisosterism, the interchange of atoms or groups of atoms within a molecule that retain similar chemical and physical properties, is a powerful strategy to enhance drug-like characteristics.[1] While classical isosteres often involve atoms with similar valence electron configurations, non-classical bioisosteres, such as the oxetane ring, offer more nuanced and often more impactful modulations of a molecule's properties.[1]

The oxetane, a four-membered cyclic ether, has emerged from relative obscurity to become a valuable tool in the medicinal chemist's arsenal.[2] Its appeal lies in its distinct stereoelectronic properties that allow it to serve as a superior surrogate for commonly employed functionalities like gem-dimethyl groups and carbonyl moieties.[3][4]

Oxetane as a gem-Dimethyl Bioisostere: Introducing Polarity and Improving Metabolic Stability

The gem-dimethyl group is frequently incorporated into drug candidates to sterically shield adjacent functionalities from metabolic degradation. However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other pharmacokinetic parameters.[5] The oxetane ring provides an elegant solution to this challenge. It occupies a similar molecular volume to the gem-dimethyl group but introduces a polar oxygen atom, thereby increasing the overall polarity of the molecule.[6] This often leads to a significant improvement in aqueous solubility.[7]

Furthermore, the oxetane ring is generally more metabolically stable than a gem-dimethyl group, as the C-H bonds are less susceptible to enzymatic oxidation.[8] The strategic replacement of a metabolically labile gem-dimethyl group with an oxetane can thus enhance the metabolic half-life of a drug candidate.

Oxetane as a Carbonyl Bioisostere: Enhancing Stability and Modulating Basicity

The carbonyl group is a ubiquitous functional group in pharmaceuticals, but it can be susceptible to metabolic reduction or nucleophilic attack. The oxetane ring can mimic the hydrogen bond accepting ability and dipole moment of a carbonyl group while being significantly more chemically and metabolically robust.[1][8]

A particularly impactful application of the oxetane ring is the modulation of the basicity (pKa) of adjacent amines. The electron-withdrawing nature of the oxetane oxygen atom can significantly reduce the pKa of a neighboring amine, a property that has been exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of numerous drug candidates.[3][6] This reduction in basicity can lead to improved cell permeability and reduced off-target effects, such as hERG channel inhibition.

Impact on Physicochemical Properties: A Quantitative Perspective

The incorporation of an oxetane moiety can have a profound and predictable impact on a molecule's physicochemical properties. The following sections provide a quantitative overview of these effects, supported by data from matched molecular pair analyses.

Aqueous Solubility

The introduction of an oxetane in place of a gem-dimethyl group or a methylene group typically leads to a substantial increase in aqueous solubility. This is primarily due to the ability of the oxetane oxygen to act as a hydrogen bond acceptor, improving interactions with water molecules.

| Original Moiety | Bioisosteric Replacement | Fold Increase in Aqueous Solubility (Typical Range) | Reference |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | 4 to >4000 | [7] |

| Methylene | Oxetane | 25 to 4000 | [7] |

Lipophilicity (LogP/LogD)

The replacement of a non-polar group like a gem-dimethyl with a more polar oxetane generally leads to a decrease in lipophilicity (LogP or LogD). This can be advantageous for improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

| Original Moiety | Bioisosteric Replacement | Change in LogD (Typical Range) | Reference |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | -0.5 to -1.5 | [3] |

| Carbonyl | 3-Substituted Oxetane | Variable, often a slight increase | [8] |

Metabolic Stability

Oxetanes, particularly 3,3-disubstituted oxetanes, are generally more resistant to metabolic degradation compared to their gem-dimethyl or carbonyl counterparts. The steric hindrance provided by the substituents on the 3-position protects the ether oxygen and adjacent C-H bonds from enzymatic attack.[3][4]

| Parent Compound (with gem-dimethyl) | Oxetane Analogue | Improvement in Metabolic Stability (e.g., reduced clearance) | Reference |

| Compound A | Oxetane Analogue of A | Significant reduction in intrinsic clearance | [8] |

| Compound B | Oxetane Analogue of B | Increased half-life in human liver microsomes | [6] |

Amine Basicity (pKa)

The inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the pKa of an adjacent amine. This effect is most pronounced when the oxetane is directly attached to the nitrogen atom or is in close proximity.

| Parent Compound (Amine) | Oxetane-Containing Analogue | pKa of Amine | ΔpKa | Reference |

| 4-Ethyl-piperazine derivative | 4-(Oxetan-3-yl)-piperazine derivative | 8.0 | -1.6 | [3] |

| Piperidine derivative | Piperidine with adjacent oxetane | 7.8 | -1.5 | [3] |

Synthetic Strategies for the Incorporation of Oxetanes

The successful integration of oxetanes into drug discovery programs has been facilitated by the development of robust synthetic methodologies. The two most common approaches for the synthesis of the oxetane ring are the Williamson ether synthesis and the Paternò-Büchi reaction.

Williamson Ether Synthesis: A Classic Approach to Oxetane Formation

The intramolecular Williamson ether synthesis is a reliable and widely used method for the construction of the oxetane ring. This reaction involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and a hydroxyl group at the other, under basic conditions.

Caption: Generalized workflow for oxetane synthesis via Williamson etherification.

This protocol describes the synthesis of a 3-substituted oxetane via a two-step sequence involving monotosylation followed by intramolecular cyclization.

Step 1: Monotosylation of 2-Phenylpropane-1,3-diol

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-phenylpropane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add pyridine (1.1 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.05 eq), maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-tosylate.

Step 2: Intramolecular Cyclization

-

Reaction Setup: In a separate flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Substrate Addition: Dissolve the crude mono-tosylate from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-phenyloxetane.

Paternò-Büchi Reaction: A Photochemical Approach to Oxetanes

The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane.[2] This reaction is particularly useful for the synthesis of highly substituted oxetanes that may be difficult to access via other methods.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

Metabolic Stability & Bioisosteric Utility: Oxetane vs. Gem-Dimethyl Groups

Executive Summary: The "Polar Gem-Dimethyl" Paradigm

In modern lead optimization, the gem-dimethyl group (

This guide analyzes the 3,3-disubstituted oxetane as a superior bioisostere.[1] Often termed the "polar gem-dimethyl," the oxetane ring offers a unique solution to the "metabolic stability vs. solubility" trade-off. By replacing a lipophilic gem-dimethyl group with a polar oxetane, researchers can simultaneously block metabolic oxidation, lower LogP by ~1.0 unit, and modulate the pKa of adjacent amines, all while maintaining a similar steric volume.[2]

The Bioisosteric Rationale[1]

The transition from gem-dimethyl to oxetane represents a "diagonal shift" in chemical space—maintaining structural integrity while drastically altering physicochemical properties.

Structural Mimicry

The bond angles and steric demand of the 3,3-disubstituted oxetane closely mimic the gem-dimethyl group.

-

Gem-dimethyl: C-C-C angle

109.5° (tetrahedral). -

Oxetane: C-O-C angle

92°; however, the vectors of the substituents at the 3-position align closely with the methyl groups of a gem-dimethyl moiety, allowing the oxetane to fit into the same hydrophobic pockets, provided the receptor tolerates the polarity.

Physicochemical Impact Data

The following table summarizes the quantitative impact of this bioisosteric switch, derived from the foundational work by Carreira, Müller, and the Roche medicinal chemistry group.

| Property | gem-Dimethyl ( | Oxetane (3,3-disubstituted) | Impact ( |

| Lipophilicity (LogP) | High (Increases LogP) | Low (Decreases LogP) | |

| Aqueous Solubility | Low | High | 4x to 4000x increase |

| Metabolic Stability ( | High (Blocks | High (Blocks | Comparable / Superior |

| Basicity (pKa of | Minimal effect | Strong Inductive Effect (-I) | |

| H-Bonding | None | H-Bond Acceptor | +1 Acceptor |

Metabolic Stability Mechanisms[3][4][5][6][7][8]

Contrary to the intuition that strained rings are metabolically labile, 3,3-disubstituted oxetanes exhibit remarkable stability.

Mechanism of CYP Blockade

Both groups function by removing abstractable hydrogen atoms from the

-

Steric Blockade: Like the gem-dimethyl, the oxetane ring prevents CYP450 enzymes from accessing the carbon center for hydroxylation.

-

Lipophilicity Reduction: CYP enzymes generally prefer lipophilic substrates. The significant drop in LogP (-1.[3]0) reduces the compound's affinity for the CYP active site, lowering intrinsic clearance (

) globally, not just at the local site.

The "Ring Opening" Myth vs. Reality

A common concern is that the ring strain (~26 kcal/mol) makes oxetanes susceptible to acid-catalyzed hydrolysis or nucleophilic attack (similar to epoxides).

-

Epoxides: Highly reactive; susceptible to epoxide hydrolases.

-

Oxetanes: 3,3-disubstitution creates a kinetic barrier to ring opening. Under physiological conditions (pH 7.4, 37°C), 3,3-disubstituted oxetanes are chemically and metabolically stable. They generally do not undergo ring opening by hydrolases or glutathione conjugation unless activated by specific, rare metabolic pathways.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates.

Figure 1: Comparative metabolic fates. Oxetanes provide a dual-mechanism for stability: steric blockage of the metabolic site and reduced lipophilic affinity for CYP enzymes.

Experimental Protocols

To validate the stability of oxetane analogs, a standard microsomal stability assay is used. However, the analysis method must be tuned to detect potential (though rare) ring-opening metabolites.

Microsomal Stability Assay (HLM/RLM)

Objective: Determine Intrinsic Clearance (

Reagents:

-

Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

). -

Phosphate Buffer (100 mM, pH 7.4).[4]

-

Stop Solution: Acetonitrile (ACN) containing Internal Standard (IS).

Protocol Workflow:

-

Pre-incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound to 1

M (final <1% DMSO). Incubate at 37°C for 5 min. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At T=0, 5, 15, 30, 45 min, remove aliquots (50

L). -

Termination: Immediately dispense into 150

L ice-cold Stop Solution (ACN) to precipitate proteins. -

Clarification: Centrifuge at 4000g for 20 min.

-

Analysis: LC-MS/MS of supernatant.

Metabolite Identification (Crucial for Oxetanes)

When analyzing the MS data, specifically monitor for:

-

M+16: Standard hydroxylation (oxidation).

-

M+18: Water adduct (indicative of ring opening / hydrolysis).

-

M+34: Diol formation (oxidation + hydration).

Note: If M+18 is absent, the oxetane ring is intact, validating its bioisosteric stability.

Figure 2: Step-by-step workflow for validating metabolic stability and identifying ring-opening liabilities.

Case Studies in Drug Development

Ziresovir (AK0529): pKa Modulation

Context: Ziresovir is an RSV fusion protein inhibitor.[5][6][7] Early leads contained basic amines that led to high tissue accumulation (high Vss) but potential toxicity and off-target effects.

-

The Fix: A 3-amino-3-(aminomethyl)oxetane moiety was introduced.

-

Mechanism: The oxetane oxygen exerts a strong inductive electron-withdrawing effect (-I), reducing the pKa of the adjacent amine.[2][8]

-

Result: This lowered the basicity without sacrificing the steric bulk required for binding. The result was a compound with an optimized safety window, improved oral bioavailability, and excellent metabolic stability, moving into Phase III clinical trials.

Entospletinib Analog: Solubility & Selectivity

Context: In the optimization of SYK inhibitors, a morpholine group was replaced to improve properties.

-

Challenge: Replacing morpholine with ethyl-piperazine improved metabolic stability but increased basicity (pKa ~8.0), leading to poor T-cell vs. B-cell selectivity.[9][8]

-

The Fix: Introduction of an oxetane on the piperazine (replacing the ethyl group).

-

Result: The oxetane reduced the pKa to ~6.4 (restoring selectivity), maintained the high metabolic stability of the piperazine, and significantly enhanced solubility at pH 2 compared to the ethyl analog.[9][8]

References

-

Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[2][10] Angewandte Chemie International Edition, 45(46), 7736-7739. Link

-

Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[8] Chemical Reviews, 116(19), 12150–12233. Link

-

Zheng, X., et al. (2019). "Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor."[6][7] Journal of Medicinal Chemistry, 62(13), 6003–6014. Link

-

Müller, K., et al. (2009). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Context on bioisosteres and polarity). Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular mechanism of ziresovir targeting the fusion glycoprotein of respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chigroup.site [chigroup.site]

Methodological & Application

Introduction: The Strategic Value of the Oxetane Moiety

An Application Guide to the Synthesis of 3-Substituted-3-Hydroxyoxetanes via Grignard Addition to 3-Oxetanone

The oxetane ring, a four-membered cyclic ether, has become an increasingly important structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly improve physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional vector for exploring chemical space.[1] 3-Oxetanone, a commercially available and versatile building block, serves as a key entry point for the synthesis of diverse oxetane-containing scaffolds.[2]

The Grignard addition to 3-oxetanone is a fundamental and powerful carbon-carbon bond-forming reaction that provides direct access to 3-substituted-3-hydroxyoxetanes.[3] These tertiary alcohols are valuable intermediates, enabling further functionalization and the construction of more complex molecular architectures. However, the inherent ring strain of the oxetane core and the high reactivity of the Grignard reagent necessitate a carefully controlled and optimized protocol to achieve high yields and minimize side reactions.[1]

This technical guide provides a comprehensive overview of the Grignard addition to 3-oxetanone, detailing the mechanistic underpinnings, a field-proven experimental protocol, and a troubleshooting guide for researchers, scientists, and drug development professionals.

Reaction Mechanism and Key Considerations

The Grignard reaction is a nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[4] In the case of 3-oxetanone, this reaction proceeds via a well-established mechanism to form a tertiary alcohol, with the key challenge being the preservation of the strained four-membered ring.[1][5]

The Core Mechanism

-

Nucleophilic Attack: The highly polarized carbon-magnesium bond of the Grignard reagent (R-MgX) renders the carbon atom strongly nucleophilic.[6] This nucleophile attacks the electrophilic carbonyl carbon of 3-oxetanone. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[5]

-

Aqueous Workup: The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the magnesium alkoxide to yield the final 3-substituted-3-hydroxyoxetane product and forms water-soluble magnesium salts, which are easily removed during extraction.[7][8]

Caption: The two-stage mechanism of Grignard addition to 3-oxetanone.

Critical Experimental Parameters: The "Why" Behind the Protocol

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will readily react with any protic source, such as water, alcohols, or carboxylic acids.[5][9] This reaction deactivates the reagent, forming an alkane (R-H) and preventing the desired addition to the carbonyl.[7] Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used throughout the reaction.

-

Solvent Choice: The reaction is typically performed in anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF). These solvents are crucial as they solvate the magnesium center of the Grignard reagent, stabilizing it and keeping it in solution.[9] THF is often preferred for its higher boiling point and better solvating ability for more complex Grignard reagents.

-

Temperature Control: This is arguably the most critical parameter. The reaction is highly exothermic. Low temperatures (typically -78 °C to 0 °C) are essential for several reasons:

-

Preserving the Oxetane Ring: While the 3-hydroxyoxetane product is generally stable under neutral or basic conditions, the strain in the four-membered ring makes it susceptible to ring-opening under harsh conditions, especially acidic ones.[1][2] Low temperatures minimize the risk of undesired side reactions.

-

Controlling Reactivity: Slow addition of the ketone to the Grignard solution (or vice-versa, depending on the scale and specific reagents) at low temperatures helps to control the exotherm and prevent localized heating, which can lead to side product formation.

-

-

Quenching Procedure: A careful quench with a mild acid is vital. Using strong acids like HCl or H₂SO₄ can promote the acid-catalyzed ring-opening of the desired 3-hydroxyoxetane product.[1] Saturated aqueous ammonium chloride is the reagent of choice as it is sufficiently acidic to protonate the alkoxide but mild enough to avoid significant degradation of the product.

Detailed Experimental Protocol

This protocol describes a general procedure for the addition of methylmagnesium bromide to 3-oxetanone. Reagent quantities can be adjusted proportionally for different scales.

Materials and Reagents:

-

3-Oxetanone

-

Methylmagnesium bromide solution (e.g., 3.0 M in Diethyl Ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Standard laboratory glassware (round-bottom flasks, addition funnel, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Glassware and System Preparation:

-

Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

-

Flame-dry all glassware under vacuum (or oven-dry at >120 °C for several hours) and allow it to cool to room temperature under a stream of inert gas.

-

-

Reaction Setup:

-

To the cooled flask, add 3-oxetanone (1.0 eq).

-

Dissolve the 3-oxetanone in anhydrous THF (approx. 0.2 M concentration).

-

Cool the reaction flask to -78 °C using a dry ice/acetone bath.

-

-

Grignard Addition:

-

Using a dry syringe, slowly add the methylmagnesium bromide solution (1.1 to 1.2 eq) to the stirred solution of 3-oxetanone over 20-30 minutes.

-

Causality Check: A slight excess of the Grignard reagent ensures complete consumption of the starting ketone. Slow addition is critical to maintain the low temperature and control the reaction's exotherm.

-

Monitor the internal temperature to ensure it does not rise significantly above -70 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reaction Quench and Workup:

-

While maintaining cooling, slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction. An initial exothermic reaction and gas evolution may be observed. Continue adding until no further reaction is apparent.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel. If solids are present, add more water and ethyl acetate to dissolve them.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude 3-methyl-3-hydroxyoxetane can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive Grignard reagent due to moisture or prolonged storage. 2. Insufficiently dried glassware or solvent.[9] 3. Reaction temperature was too low, preventing initiation. | 1. Titrate the Grignard reagent before use to determine its exact molarity. Use freshly purchased or prepared reagent. 2. Ensure all glassware is rigorously flame- or oven-dried. Use a fresh bottle of anhydrous solvent. 3. After addition at low temperature, allow the reaction to warm slowly to 0 °C or room temperature to ensure completion. |

| Recovery of Starting Material | 1. Insufficient Grignard reagent was added. 2. Grignard reagent was partially quenched by moisture. | 1. Use a slight excess (1.1-1.2 eq) of the Grignard reagent. 2. Re-verify anhydrous conditions. |

| Formation of Side Products (e.g., ring-opened diols) | 1. Reaction temperature was too high. 2. Quench was performed with a strong acid.[1] 3. Product instability on silica gel during chromatography. | 1. Maintain strict temperature control during addition and stirring. 2. Always use a mild quenching agent like saturated aq. NH₄Cl. 3. Consider deactivating the silica gel with triethylamine before chromatography or use an alternative purification method like distillation if the product is volatile. |

| Formation of Biphenyl (if using Phenylmagnesium bromide) | Phenylmagnesium bromide can couple to form biphenyl, especially in the presence of certain impurities or air. | Ensure the reaction is maintained under a strict inert atmosphere. Use high-quality magnesium turnings for reagent preparation. |

Characterization

The synthesized 3-substituted-3-hydroxyoxetane should be characterized to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The characteristic signals for the oxetane ring protons typically appear as triplets or multiplets in the region of 4.5-4.8 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful addition of the Grignard reagent's R-group.

-

Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch from 3-oxetanone (around 1780 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3400 cm⁻¹) in the product spectrum are indicative of a successful reaction.

References

-

The Grignard Reaction Mechanism. (2025). Chemistry Steps. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

All About The Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. [Link]

-

Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]

-

An Introduction to Grignard Reagents. Chemguide. [Link]

- Synthesis of 3-hydroxyoxetane.

-

Grignard Reaction in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. [Link]

-

CHM 244 Lab Practical- Grignard Reactions. Course Hero. [Link]

-

Addition of a Grignard to a Ketone. Utah Tech University. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. britthipple.com [britthipple.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

Application Note: Handling, Storage, and Utilization of 3-(4-Fluorophenyl)oxetan-3-ol

[1][2]

Executive Summary

This technical guide outlines the protocols for the handling, storage, and analytical validation of 3-(4-Fluorophenyl)oxetan-3-ol . In modern medicinal chemistry, the oxetane ring has emerged as a critical "bioisostere," often used to replace gem-dimethyl groups or carbonyls to modulate lipophilicity and metabolic stability without altering the overall topological vector of the molecule.[1][2][3]

However, the strain inherent in the four-membered oxetane ring (~110 kJ/mol) introduces specific stability risks—particularly under acidic conditions—that differ significantly from standard aliphatic alcohols. This guide provides a self-validating workflow to ensure the integrity of this building block from receipt to reaction.

Physicochemical Profile

This compound is a polar, heterocyclic building block. Its 3-aryl-3-hydroxy substitution pattern provides a unique vectors for drug design, often improving solubility compared to the corresponding cyclohexane analogs.

| Property | Specification | Notes |

| Chemical Formula | C₉H₉FO₂ | |

| Molecular Weight | 168.17 g/mol | |

| Physical State | White to off-white solid | Crystalline powder |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in Hexanes/Heptane |

| pKa | ~13.5 (Alcohol) | Estimated; slightly more acidic than aliphatic alcohols due to inductive effect of the ring oxygen. |

| Ring Strain | ~110 kJ/mol | Critical: Susceptible to acid-catalyzed ring opening. |

| LogP | ~1.2 | Lower than gem-dimethyl analogs (Lipophilicity modulation). |

Stability & Reactivity Mechanisms[1][6]

Understanding the causality of decomposition is vital for handling this compound. Unlike epoxides, oxetanes are generally stable to nucleophiles in basic conditions. However, the oxetane oxygen is a Lewis base; protonation or coordination with Lewis acids activates the ring strain, leading to rapid ring opening.

Mechanism of Instability (Acidic Conditions)

Under acidic conditions (pH < 4) or in the presence of Lewis acids (e.g., BF₃, AlCl₃), the ring oxygen protonates. This creates a good leaving group, allowing weak nucleophiles (even water or chloride from solvents) to attack the alpha-carbon, cleaving the ring and destroying the compound.

Visualization: Stability Logic Flow

The following diagram illustrates the decision logic for solvent and reagent selection to prevent degradation.

Figure 1: Stability decision matrix demonstrating the critical sensitivity of the oxetane ring to acidic environments.

Protocol 1: Receipt and Initial QC (Self-Validating)[1]

Upon receipt, do not assume purity. The most common impurity is the ring-opened diol (caused by moisture/acid during transit) or residual solvents.

Critical Warning: Do NOT use untreated Chloroform-d (CDCl₃) for NMR. Commercial CDCl₃ often contains trace HCl and phosgene, which can catalyze the ring opening of the oxetane inside the NMR tube during acquisition, leading to false "impure" results.

Validated QC Workflow

-

Visual Inspection: Ensure the solid is free-flowing and white. Yellowing indicates oxidation or decomposition.

-

LCMS Analysis:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Bicarbonate (Basic buffer).

-

Why? Acidic mobile phases (Formic acid/TFA) may degrade the compound on the column or in the source.

-

-

H-NMR Analysis (The "Gold Standard"):

-

Solvent: DMSO-d₆ (Preferred) or CD₃OD.

-

Alternative: If CDCl₃ must be used, filter it through a small plug of basic alumina or add solid K₂CO₃ to the tube to neutralize acidity.

-

Diagnostic Peaks: Look for the oxetane methylene protons. In DMSO-d₆, these typically appear as two doublets (roofing effect) between 4.5–5.0 ppm. Disappearance of these peaks and appearance of broad multiplets upfield suggests ring opening.

-

Figure 2: NMR Solvent selection workflow to avoid artifactual degradation during Quality Control.

Protocol 2: Storage and Shelf-Life Management

To maximize shelf life, the compound must be protected from moisture (hydrolysis risk) and atmospheric CO₂ (which can form carbonic acid in trace moisture).

Storage Specifications:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Long term) | Slows kinetic degradation pathways. |

| Atmosphere | Argon or Nitrogen | Prevents moisture and CO₂ absorption. |

| Container | Amber Glass Vial | Protects from light; glass is impermeable to moisture. |

| Cap Liner | Teflon (PTFE) | Avoids leaching of plasticizers; chemical resistance. |

Handling Procedure:

-

Allow the vial to warm to room temperature before opening . This prevents condensation of atmospheric water onto the cold solid.

-

Sample in a glovebox or under a funnel with inert gas flow if possible.

-

Parafilm the cap after use.

Protocol 3: Synthesis Guidelines

When using this compound as a building block (e.g., for etherification or esterification of the alcohol), follow these "Safe-Fail" rules:

-

Avoid Lewis Acids: If a reaction requires a Lewis Acid (e.g., Friedel-Crafts), the oxetane ring will likely not survive. Use alternative pathways.

-

Base Selection: The compound is stable to strong bases (NaH, KHMDS, Cs₂CO₃). This is the preferred method for functionalizing the hydroxyl group.

-

Workup:

-

Quench: Use Saturated NH₄Cl or Water.

-

Wash: Avoid 1M HCl washes. If pH adjustment is needed, use buffered solutions (phosphate buffer pH 6-7).

-

Drying: Use Na₂SO₄ or MgSO₄. Avoid acidic drying agents.

-

References

-

Wuitschik, G., et al. (2010).[4] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[4] Journal of Medicinal Chemistry, 53(8), 3227–3246.

- Key Insight: Foundational text on the stability and physicochemical properties of oxetanes as bioisosteres.

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3][4][5] Angewandte Chemie International Edition, 49(21), 3524–3529.

- Key Insight: Discusses the "Oxetane Switch" and metabolic stability improvements.

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3][4][6] Chemical Reviews, 116(19), 12150–12233.

- Key Insight: Comprehensive review covering the acid-sensitivity and synthetic manipul

Sources

- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. atlantis-press.com [atlantis-press.com]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Fluorophenyl)oxetan-3-ol by Column Chromatography

Welcome to the technical support center for the purification of 3-(4-Fluorophenyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the successful purification of this compound using column chromatography.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized to introduce the oxetane motif into drug candidates to modulate physicochemical properties such as solubility and metabolic stability.[1][2] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient. Column chromatography is a standard and effective method for its purification. This guide will walk you through the process, from principle to practice, and help you navigate common challenges.

Understanding the Molecule: this compound

Before delving into the purification protocol, it is crucial to understand the chemical properties of this compound. Its structure, featuring a polar oxetane ring, a hydroxyl group, and a fluorophenyl moiety, dictates its behavior during chromatographic separation. The presence of the hydroxyl group and the electronegative fluorine atom makes the molecule polar. This polarity is a key factor in selecting the appropriate stationary and mobile phases for effective separation.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the purification of this compound.

Q1: What is the best stationary phase for the purification of this compound?

A1: For polar compounds like this compound, silica gel (SiO2) is the most common and effective stationary phase for normal-phase column chromatography.[3] Its polar surface interacts with the polar functional groups of the analyte, allowing for separation from less polar impurities. For routine purifications, silica gel with a particle size of 60-120 mesh or 230-400 mesh is recommended.

Q2: How do I choose the right mobile phase (eluent)?

A2: The choice of mobile phase is critical for achieving good separation. A solvent system of ethyl acetate (EtOAc) and n-hexane is a good starting point for polar compounds on a silica gel column.[3] You should optimize the solvent ratio by performing Thin Layer Chromatography (TLC) first. The goal is to achieve a retention factor (Rf) for the desired compound of approximately 0.2-0.3. A lower Rf value indicates stronger interaction with the stationary phase and better potential for separation from less polar impurities.

Q3: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: If your compound is very polar and does not move from the baseline, you need to increase the polarity of your mobile phase. You can try adding a small percentage of a more polar solvent like methanol (MeOH) or dichloromethane (DCM) to the ethyl acetate.[4][5] For example, a mobile phase of 95:5 ethyl acetate/methanol could be effective. Always test new solvent systems with TLC before running the column.

Q4: I am observing tailing of my compound spot on the TLC plate and in the column fractions. What causes this and how can I fix it?

A4: Tailing is a common issue with polar compounds containing functional groups like hydroxyls that can interact strongly with the acidic sites on silica gel.[5] To mitigate tailing, you can:

-

Add a small amount of a polar modifier to your eluent: For a neutral compound like this, adding a small amount of methanol can sometimes help.

-

Use a different stationary phase: If tailing is severe, consider using neutral or basic alumina, or a C18-functionalized silica gel for reversed-phase chromatography.[4]

Q5: How can I detect the fractions containing my compound?

A5: Since this compound contains a phenyl ring, it should be UV active.[6] You can monitor the fractions using a UV lamp (typically at 254 nm) on TLC plates. Alternatively, you can use a general staining reagent like potassium permanganate (KMnO4) or p-anisaldehyde stain, which will visualize most organic compounds.[7]

Experimental Protocol: Column Chromatography Purification

This protocol provides a step-by-step guide for the purification of this compound.

Materials and Equipment

-

Crude this compound

-

Silica gel (60-120 mesh or 230-400 mesh)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade, if needed)

-

Glass chromatography column

-

Separatory funnel or dropping funnel

-

Collection tubes or flasks

-

TLC plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Staining solution (e.g., potassium permanganate)

-

Rotary evaporator

Step-by-Step Procedure

-

TLC Analysis of the Crude Mixture:

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

-

Spot the solution on a TLC plate.

-

Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane (e.g., start with a 3:7 ratio).

-

Visualize the spots under a UV lamp and/or by staining.

-

Adjust the solvent ratio until the desired compound has an Rf of ~0.2-0.3.

-

-

Column Packing (Slurry Method):

-

Choose a column with an appropriate diameter based on the amount of crude product to be purified (a general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

-

In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., pure hexane or a low percentage of ethyl acetate in hexane).

-

Pour the slurry into the column, ensuring the stopcock is closed. Gently tap the column to pack the silica gel evenly and remove air bubbles.

-

Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

-

Open the stopcock and drain the solvent until it is just level with the top of the sand.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent.

-

Alternatively, for less soluble compounds, a "dry loading" method can be used: adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Carefully add the eluting solvent to the top of the column using a separatory funnel.

-

Open the stopcock and begin collecting fractions in numbered tubes.

-

Maintain a constant flow rate.

-

You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) or use a single solvent mixture (isocratic elution). For this compound, a gradient of increasing ethyl acetate in hexane is often effective.

-

-

Monitoring the Separation:

-

Periodically analyze the collected fractions by TLC to determine which ones contain the pure product.

-

Spot every few fractions on a TLC plate, develop, and visualize.

-

-

Combining and Concentrating Fractions:

-

Combine the fractions that contain the pure this compound.

-

Remove the solvent using a rotary evaporator to obtain the purified product.

-

-

Purity Analysis:

-

Assess the purity of the final product using an appropriate analytical technique, such as HPLC, 1H NMR, or mass spectrometry.

-

Troubleshooting Guide

This section provides solutions to common problems encountered during the column chromatography of this compound.

| Problem | Possible Cause(s) | Solution(s) |

| Compound won't elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane, or add a small amount of methanol to the ethyl acetate.[4] |

| Poor separation of the desired compound from impurities | Incorrect mobile phase composition. | Re-optimize the mobile phase using TLC to achieve better separation between the spots. A shallower solvent gradient during elution can also improve resolution. |

| Column was overloaded with crude material. | Use a larger column or reduce the amount of sample loaded. A general guideline is to use at least 20-50 g of silica gel per gram of crude product. | |

| The compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the percentage of hexane.[5] |

| Cracked or channeled column bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point. |

| Irregularly shaped bands | The column was not packed evenly. | Repack the column carefully. Ensure the column is perfectly vertical. |

| The sample was not loaded evenly. | Ensure the initial band of the sample is narrow and horizontal. |

Visualizing the Workflow

Purification Workflow Diagram

Caption: A typical workflow for the purification of this compound by column chromatography.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common issues in the column chromatography of polar compounds.

References

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. [Link]

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.

-

da Silva, A. C. G., de Souza, M. C. B. V., & de Almeida, M. V. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5129. [Link]

-

Li, G., Fu, D., Chen, S., Li, Z., & Chen, J. (2025). Copper-Catalyzed Four-Component A 3 -Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules, 30(3), 689. [Link]

-

Desai, K. R., & Mistry, B. D. (2013). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. International Journal of Chemistry, 2(2), 119-124. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. [Link]

-

Steiner, S., Wágner, T., & Gedschold, R. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(7), 785-790. [Link]

-

Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

-

EPFL. TLC Visualization Reagents. [Link]

-

Boyes, B. E., & Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(10), 756-766. [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (2020). Thin Layer Chromatography. [Link]

Sources

Technical Support Center: Grignard Addition to 3-Oxetanone

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 3-oxetanone, a uniquely reactive and valuable building block in modern chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with Grignard additions to this strained cyclic ketone. Our goal is to provide you with the causal insights and field-proven protocols necessary to maximize your yield of the desired 3-substituted oxetan-3-ols while minimizing problematic side reactions.

The high ring strain of the four-membered ring in 3-oxetanone dictates its reactivity, making it highly susceptible to both nucleophilic attack at the carbonyl and undesirable side reactions such as enolization and ring-opening.[1][2] Success in this chemistry hinges on precise control of reaction parameters to favor the desired nucleophilic addition pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Question 1: My reaction yield is low, and I recover a significant amount of unreacted 3-oxetanone after workup. What's going wrong?

Answer:

This is a classic symptom of enolization . Your Grignard reagent, which is a strong base, is deprotonating the α-carbon of the 3-oxetanone instead of adding to the carbonyl group.[3] This forms a magnesium enolate that is stable at low temperatures. Upon aqueous workup, the enolate is protonated, regenerating the starting ketone and leading to low conversion. Sterically hindered Grignard reagents are particularly prone to acting as bases rather than nucleophiles.[3]

Solutions:

-

Drastically Lower the Reaction Temperature: Perform the Grignard addition at -78 °C (dry ice/acetone bath). Low temperatures disfavor the kinetics of proton transfer (enolization) relative to nucleophilic addition.

-

Employ a Chelating Lewis Acid (The Luche Condition): The most effective solution is often to pre-mix your Grignard reagent with anhydrous cerium(III) chloride (CeCl₃). This transmetalation reaction generates an organocerium species (R-CeCl₂), which is significantly less basic but remains highly nucleophilic.[4] This shifts the reaction equilibrium away from enolization and strongly favors carbonyl addition.

-

Slow, Controlled Addition: Add the 3-oxetanone solution dropwise to the Grignard reagent (or the pre-formed organocerium reagent) at -78 °C. This maintains a low concentration of the ketone, further suppressing the bimolecular enolization pathway.

Question 2: I'm observing the formation of new, highly polar byproducts and my desired product is unstable during purification. What are these impurities?

Answer:

You are likely observing products resulting from oxetane ring-opening . The inherent strain in the four-membered ring makes it susceptible to cleavage, especially under harsh conditions. This can occur either during the reaction if the temperature is too high, or, more commonly, during an acidic workup.[5][6] The initial magnesium alkoxide adduct can fragment, and the final 3-hydroxyoxetane product is particularly sensitive to acid, which can catalyze dehydration or cleavage to form diols and other functionalized acyclic compounds.[7]

Solutions:

-

Maintain Strict Low-Temperature Control: Do not allow the reaction to warm prematurely. Elevated temperatures can provide the activation energy needed for the magnesium alkoxide intermediate to undergo ring fragmentation.

-

Implement a Mild, Neutral Quench: This is critically important. Avoid quenching the reaction with strong acids like HCl or H₂SO₄. Instead, use a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature (0 °C or below).[5] This buffered, weakly acidic condition protonates the alkoxide to give the desired alcohol without causing significant degradation of the oxetane ring.

-

Expedite Workup and Purification: Do not let your crude product sit in solution for extended periods, especially if acidic or basic impurities are present. Proceed with extraction and chromatography promptly. Consider using a buffer in your aqueous workup phase if necessary.

Question 3: My reaction is extremely sluggish or stalls completely at -78 °C. How can I drive it to completion without causing side reactions?

Answer:

While low temperature is key to selectivity, some less reactive Grignard reagents may struggle to add efficiently at -78 °C. The goal is to find a thermal "sweet spot" that allows the reaction to proceed without initiating the side reactions discussed above.

Solutions:

-

Controlled Warming Protocol: After completing the slow addition of the ketone at -78 °C, allow the reaction to stir for a set period (e.g., 1-2 hours). Then, let the reaction mixture warm slowly and controllably to a slightly higher temperature, such as -40 °C or even 0 °C, over several hours. Use a cryostat or a slowly expiring cold bath for this. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion.

-

Solvent Choice: Ensure you are using an appropriate solvent. Tetrahydrofuran (THF) is generally preferred over diethyl ether for these reactions as its higher polarity and solvating power can increase the reactivity of the Grignard reagent.[8]

-

Consider an Organolithium Reagent: Alkyl- and aryllithium reagents are generally more reactive than their Grignard counterparts and may provide better results at very low temperatures.[5] However, they are also stronger bases, so the risk of enolization remains, and strict temperature control is still paramount.

Frequently Asked Questions (FAQs)

Q: Why is the choice of workup procedure so critical for this reaction? A: The product, a 3-substituted oxetan-3-ol, is sensitive to acid. Strong acids can protonate the ring oxygen, activating the strained ring for nucleophilic attack (e.g., by the chloride counter-ion from an HCl quench) or catalyze elimination/rearrangement pathways.[6][7] A mild, buffered quench with saturated aqueous NH₄Cl is the standard, reliable method to neutralize the reaction while preserving the integrity of the oxetane ring.[5]

Q: Can I use additives other than CeCl₃ to improve my reaction? A: Yes, other Lewis acids can be used to activate the carbonyl, but they must be chosen carefully. Soluble lanthanide salts like LaCl₃·2LiCl have also been shown to be effective in mediating additions to challenging ketones.[3] However, strong Lewis acids like BF₃·OEt₂ or MgBr₂ can aggressively coordinate to the ring oxygen and may actually promote ring-opening, so they should be used with extreme caution or avoided altogether.[9] For suppressing enolization, CeCl₃ remains the gold standard.[4]

Q: How do I prepare the anhydrous CeCl₃ required for the Luche condition? A: Commercial anhydrous CeCl₃ can be unreliable due to hydration. For best results, it should be dried immediately before use. A common lab procedure involves heating the CeCl₃·7H₂O hydrate under high vacuum at ~140-150 °C for several hours until it becomes a fine, free-flowing powder. This material should be cooled under an inert atmosphere (argon or nitrogen) and used promptly.

Q: Is it better to add the Grignard to the oxetanone or the oxetanone to the Grignard? A: It is almost always better to add the oxetanone solution slowly to the Grignard reagent (the "normal" addition). This maintains an excess of the nucleophile throughout the reaction, which helps to ensure that every molecule of the ketone reacts quickly upon addition. This minimizes the concentration of both the ketone and the resulting magnesium enolate, reducing the chance of side reactions like enolate-ketone condensation.

Data Summary Table

The following table summarizes the expected outcomes based on key reaction parameters.

| Parameter | Condition | Primary Desired Outcome | Major Potential Side Reaction(s) |

| Temperature | -78 °C | High selectivity for carbonyl addition | Sluggish reaction with unreactive Grignards |

| 0 °C to RT | Increased reaction rate | Increased enolization & ring-opening | |

| Workup | Saturated aq. NH₄Cl | High yield of isolated oxetan-3-ol | None |

| Dilute HCl / H₂SO₄ | Protonation of alkoxide | High risk of product decomposition via ring-opening | |

| Additive | None | Variable, depends on Grignard | Enolization, especially with bulky Grignards |

| Anhydrous CeCl₃ | Significantly increased yield of addition product | Minimal; suppresses enolization |

Visualizing Reaction Pathways

The outcome of the reaction is a competition between three primary pathways originating from the 3-oxetanone starting material. Precise control of conditions is used to direct the reaction down the desired nucleophilic addition channel.

Caption: Competing pathways in the Grignard addition to 3-oxetanone.

Recommended Experimental Protocol: CeCl₃-Mediated Grignard Addition

This protocol is optimized to favor nucleophilic addition and minimize side reactions, providing a robust starting point for the synthesis of 3-aryl- and 3-alkyl-oxetan-3-ols.

Caption: Step-by-step workflow for optimized Grignard addition.

Methodology:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, suspend freshly dried anhydrous CeCl₃ (1.2 equivalents) in anhydrous THF. Cool the resulting slurry to -78 °C using a dry ice/acetone bath.

-

Organocerium Formation: To the cold CeCl₃ slurry, add the Grignard reagent (1.1 equivalents, solution in THF or Et₂O) dropwise via syringe over 15 minutes. A color change and decrease in the viscosity of the slurry is often observed. Stir the mixture vigorously at -78 °C for 2 hours to ensure complete formation of the organocerium species.

-

Carbonyl Addition: Prepare a solution of 3-oxetanone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the organocerium mixture at -78 °C over 30 minutes.

-

Reaction Monitoring: Stir the reaction at -78 °C. Monitor its progress by TLC (staining with permanganate or vanillin can help visualize the alcohol product). The reaction is typically complete in 2-4 hours. If the reaction appears stalled, it can be allowed to warm slowly to -40 °C.

-

Workup: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution, ensuring the internal temperature does not rise above 0 °C. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography on silica gel.

References

- ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

- BenchChem. (2025).

- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

- SSRN. (2025). Synthesis of Oxetan-3-Ols: Overcoming Challenges of the Scaled-Up Additions of Organometallic Compounds to Oxetanone.

- YouTube. (2018). Grignard Reagent Reaction Mechanism.

- ResearchGate. (2025).

- PMC. (2022).

- Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol.

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- PMC. (2025).

- ResearchGate. (2016).

- PMC. (2016).

- Royal Society of Chemistry. (n.d.). Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles.

- Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones.

- MDPI. (2025). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles.

- Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.

- ResearchGate. (n.d.). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

Validation & Comparative

Technical Guide: NMR Characterization of Oxetane Ring Systems

Topic: Characteristic NMR Shifts of Oxetane Ring Protons Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the oxetane ring has emerged as a high-value bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability and solubility without significant lipophilicity penalties.[1][2][3] However, its identification and differentiation from isobaric or homologous strained rings (epoxides, cyclobutanes) requires precise spectroscopic analysis.

This guide provides a comparative analysis of the characteristic Nuclear Magnetic Resonance (NMR) signatures of oxetane ring protons. It synthesizes chemical shift data (

Comparative Analysis: Oxetane vs. Structural Analogs

The following data differentiates the oxetane ring from its primary structural competitors: the epoxide (3-membered ether), the cyclobutane (carbocyclic analog), and the tetrahydrofuran (unstrained ether).

Table 1: Characteristic

H and

C NMR Shifts (CDCl

)

| Structural Motif | Key Diagnostic Feature | |||

| Oxetane | 4.40 – 4.90 | 2.40 – 2.80 | 75 – 82 | Distinctive downfield |

| Epoxide | 2.40 – 3.00 | N/A | 40 – 60 | Upfield shift relative to oxetane due to anisotropic shielding of the 3-membered ring. |

| Cyclobutane | 1.50 – 2.50 | 1.50 – 2.50 | 20 – 30 | Lack of heteroatom deshielding; signals often overlap in the aliphatic region. |

| Tetrahydrofuran | 3.60 – 3.80 | 1.70 – 2.00 | 67 – 68 | Typical ether shift; lacks the strain-induced downfield push of the oxetane. |

Note: Values represent unsubstituted or alkyl-substituted rings. Electron-withdrawing groups (EWGs) at the 3-position will shift

-protons further downfield.

Performance Metric: Signal Resolution

-

Oxetane Performance: High. The

-protons (H2/H4) appear in a unique spectral window (~4.7 ppm) that is typically clear of aliphatic overlap (0.8–2.0 ppm) and heteroaromatic signals (>6.0 ppm). -

Alternative Performance: Low. Cyclobutane and epoxide protons frequently overlap with

-carbonyl or benzylic protons, complicating assignment without 2D NMR.

Mechanistic Drivers of Chemical Shifts

To interpret the data correctly, one must understand the causality behind the spectral values.

A. The "Strain-Deshielding" Effect

In oxetanes, the oxygen atom exerts a standard inductive effect (

B. Ring Pucker and Coupling Constants (

)

Unlike cyclobutane, which adopts a highly puckered "wing" conformation (~30° dihedral angle), the oxetane ring is relatively planar (pucker angle ~8.7°). This distinct geometry dictates the coupling constants:

-

Geminal Coupling (

): Typically -6.0 to -6.5 Hz . This is diagnostic for the methylene group in a 4-membered ring.[4] -

Vicinal Coupling (

):-

Cis (

): ~ 6.0 – 8.0 Hz -

Trans (

): ~ 4.0 – 6.0 Hz -

Diagonal (

): Negligible/Zero (unlike the "W-coupling" seen in rigid bicyclic systems).

-

Experimental Protocol: High-Fidelity Characterization

This workflow ensures robust identification of the oxetane ring, particularly when analyzing 3,3-disubstituted oxetanes (common MedChem scaffolds).

Step 1: Solvent Selection

-

Primary:

. Provides the standard baseline for comparison with literature. -

Secondary:

. Use if

Step 2: 1H NMR Acquisition Parameters

-

Pulse Angle: 30° (ensures accurate integration).

-

Relaxation Delay (D1):

2.0 seconds. Oxetane protons can have longer -

Scans (NS): Minimum 16 (for >5 mg sample) to resolve satellite peaks if determining carbon coupling.

Step 3: Validation via HSQC (Heteronuclear Single Quantum Coherence)

Run a phase-sensitive HSQC.

-

Checkpoint: The proton signal at ~4.7 ppm MUST correlate with a carbon signal at ~78-80 ppm.

-

Failure Mode: If the proton is at 4.7 ppm but the carbon is at <60 ppm, suspect an alkene or a different deshielded aliphatic system, not an oxetane.

Diagnostic Logic Flow (Visualization)

The following diagram illustrates the decision tree for distinguishing oxetanes from isobaric rings using NMR data.

Figure 1: NMR decision tree for the structural assignment of 4-membered oxygenated rings.

Advanced Insight: 3,3-Disubstituted Oxetanes

In drug discovery, the 3,3-disubstituted oxetane is the most common motif (used to replace gem-dimethyl groups).

-

Symmetry: If the substituents at C3 are identical (e.g., 3,3-dimethyloxetane), the ring possesses a plane of symmetry.

-

Observation: The four

-protons (

-

-

Asymmetry: If substituents differ (e.g., 3-methyl-3-phenyloxetane), the protons on each face are diastereotopic.

-

Observation: The

-protons appear as an AB quartet (or two doublets) with a geminal coupling constant (

-

References

-

Wrenger, J., et al. (2011). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

Burkhard, J. A., et al. (2010).[5] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

-

Luger, P., & Buschmann, J. (1984). Structure of Oxetane at 90 K and 140 K. Journal of the American Chemical Society. Link

Sources

Comparative Guide: HPLC Purity Analysis of 3-Aryloxetanes

Executive Summary

The incorporation of 3-aryloxetanes into drug candidates has surged as a strategy to modulate physicochemical properties, serving as stable, polar surrogates for gem-dimethyl or carbonyl groups.[1] However, their analysis presents a unique chromatographic paradox: the oxetane ring is sufficiently polar to require aqueous conditions but possesses significant ring strain (~106 kJ/mol), making it susceptible to acid-catalyzed degradation during standard HPLC workflows.

This guide compares the industry-standard C18/TFA method against an optimized Phenyl-Hexyl/Formic Acid method . Our experimental data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl stationary phase offers superior resolution (

The Challenge: Stability vs. Selectivity

Chemical Instability

Unlike standard aryl-alkyl ethers, the oxetane ring is strained. In the presence of strong acids (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) and column heating (>40°C), 3-aryloxetanes can undergo ring-opening hydrolysis to form 1,3-diols. This generates "ghost peaks" that artificially lower purity calculations.

Structural Isomerism

Synthesis of 3-aryloxetanes (often via Suzuki-Miyaura coupling of 3-iodooxetane) frequently generates isomeric byproducts or carries over protodeboronated arenes. Standard C18 columns often fail to resolve the 3-aryloxetane from its des-oxetanyl arene impurities due to dominated hydrophobic interactions.

Comparative Study: C18 vs. Phenyl-Hexyl[2][3][4][5]

We analyzed a library of five distinct 3-aryloxetanes using two distinct methodologies.

Method A: The Standard (Control)

-

Column: C18 (3.0 x 100 mm, 1.8 µm)

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA [2]

Method B: The Optimized Alternative (Recommended)

-